molecular formula C10H14ClNO B15130888 1-(2,3-Dihydrobenzofuran-6-yl)ethanamine hydrochloride CAS No. 1956364-26-3

1-(2,3-Dihydrobenzofuran-6-yl)ethanamine hydrochloride

Cat. No.: B15130888
CAS No.: 1956364-26-3
M. Wt: 199.68 g/mol
InChI Key: XENWNOHDPFSLIU-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-6-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of benzofuran, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzofuran-6-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of 2,3-Dihydrobenzofuran: This intermediate is often prepared through the catalytic hydrogenation of benzofuran.

    Alkylation: The 2,3-dihydrobenzofuran is then subjected to alkylation with an appropriate alkyl halide to introduce the ethanamine group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzofuran-6-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives, while reduction can produce more saturated amines.

Scientific Research Applications

1-(2,3-Dihydrobenzofuran-6-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-6-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydrobenzofuran-5-yl)ethanamine hydrochloride
  • 1-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride
  • 1-(2,3-Dihydrobenzofuran-4-yl)ethanamine hydrochloride

Uniqueness

1-(2,3-Dihydrobenzofuran-6-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

CAS No.

1956364-26-3

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-6-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-7(11)9-3-2-8-4-5-12-10(8)6-9;/h2-3,6-7H,4-5,11H2,1H3;1H

InChI Key

XENWNOHDPFSLIU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCO2)C=C1)N.Cl

Origin of Product

United States

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